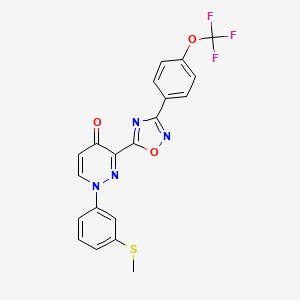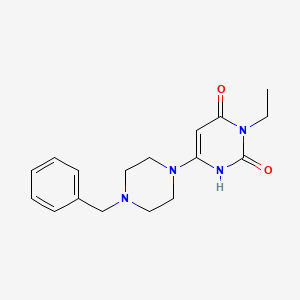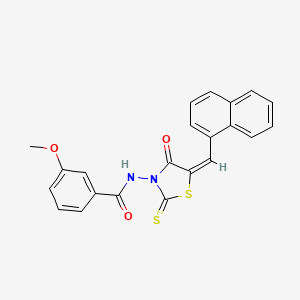
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, commonly known as DPP4 inhibitor, is a class of drugs used to treat type 2 diabetes mellitus. This compound inhibits the activity of dipeptidyl peptidase 4 (DPP4), an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin release in response to food intake, and DPP4 inhibitors increase the concentration of these hormones in the body.
Mécanisme D'action
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors work by inhibiting the activity of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, the concentration of these hormones in the body is increased, leading to increased insulin release in response to food intake. This results in improved glycemic control and decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to their effects on glycemic control, N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have been shown to have other biochemical and physiological effects. These drugs have been shown to improve beta-cell function, increase insulin sensitivity, and decrease inflammation. N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have also been shown to have cardioprotective effects, including reducing the risk of cardiovascular events in patients with type 2 diabetes mellitus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have several advantages for use in lab experiments. These drugs are readily available and have a well-established mechanism of action. In addition, N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have a low risk of toxicity and are generally well-tolerated. However, there are some limitations to using N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors in lab experiments. These drugs can be expensive, and the effects of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors on cell signaling pathways and gene expression are not well-understood.
Orientations Futures
There are several future directions for the study of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors. One area of research is the development of more potent and selective N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors. Another area of research is the investigation of the effects of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors on cell signaling pathways and gene expression. This could lead to the development of new therapies for the treatment of type 2 diabetes mellitus and other conditions. Finally, the use of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors in combination with other drugs is an area of active research, and could lead to improved glycemic control and other health outcomes.
Méthodes De Synthèse
The synthesis of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors involves the reaction of a sulfonyl chloride with an amine to form a sulfonamide. The resulting sulfonamide is then reacted with a carboxylic acid to form the final product. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The yield of the reaction is generally high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes mellitus. Numerous clinical trials have demonstrated that N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors are effective in lowering blood glucose levels and improving glycemic control. In addition, these drugs have been shown to be well-tolerated and have a low risk of hypoglycemia. N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have also been studied for their potential use in treating other conditions such as obesity, cardiovascular disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3S/c1-31-15-4-2-3-13(11-15)27-10-9-16(28)17(25-27)19-24-18(26-30-19)12-5-7-14(8-6-12)29-20(21,22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIWXCWAQKUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)
![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2788644.png)


![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2788651.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2788654.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)



![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)